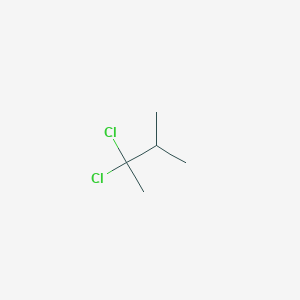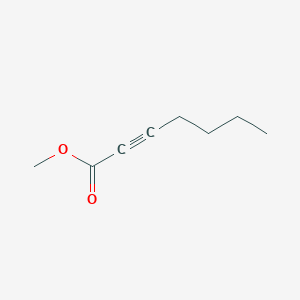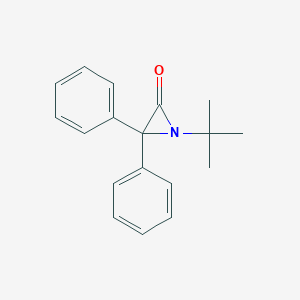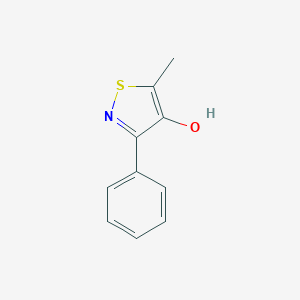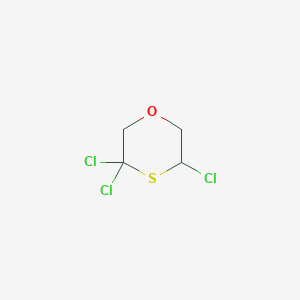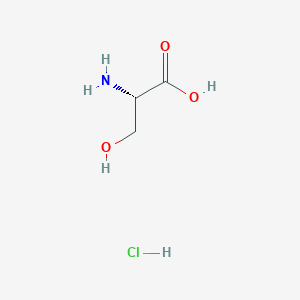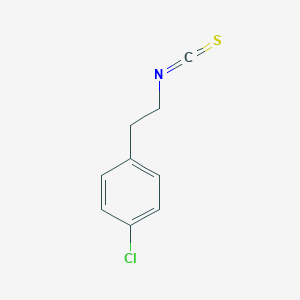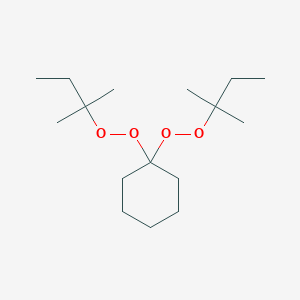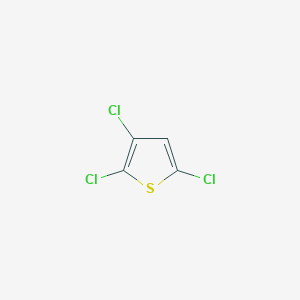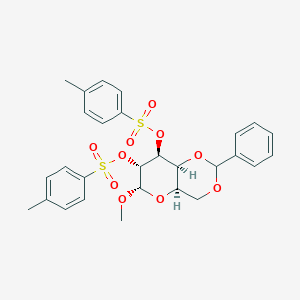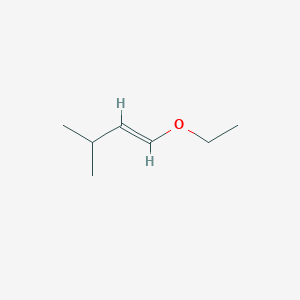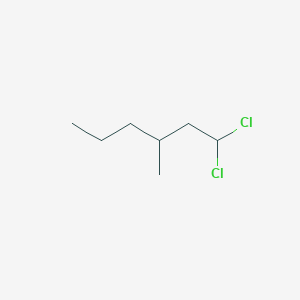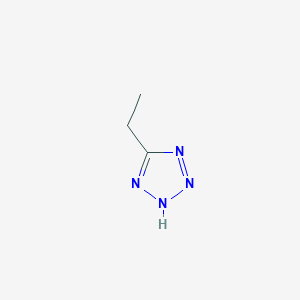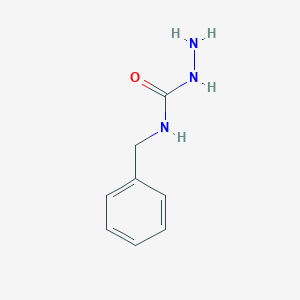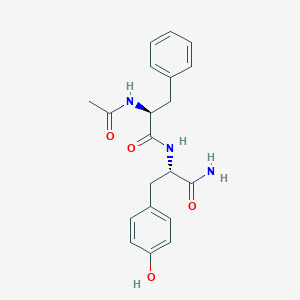
Ac-Phe-Tyr-NH2
Descripción general
Descripción
Ac-Phe-Tyr-NH2 is a dipeptide with angiotensin I-converting enzyme (ACE) inhibitor activity. It is synthesized through enzymatic condensation reactions and has been the subject of various optimization studies to improve yield and efficiency. The peptide has been synthesized using different enzymes, such as α-chymotrypsin and porcine pancreatic lipase, and in various solvent systems, including organic-aqueous solvents and reversed micelles .
Synthesis Analysis
The synthesis of Ac-Phe-Tyr-NH2 has been optimized using response surface methodology (RSM) and mixture design. In one study, α-chymotrypsin-catalyzed condensation of N-acetyl phenylalanine ethyl ester with tyrosinamide was performed in a solvent mixture of Tris-HCl buffer, DMSO, and acetonitrile, achieving a yield of 73.55%. Optimal conditions were identified as a reaction time of 7.4 minutes, a temperature of 28.1°C, enzyme activity of 98.9 U, and a substrate molar ratio of 1:2.8 (Phe:Tyr), resulting in a yield of 85.5% . Another study used porcine pancreatic lipase in an aqueous phase to catalyze the amidation, obtaining an 84.45% yield under optimal conditions with a reaction time of 3.8 minutes, a temperature of 20.9°C, enzyme amount of 6.5 U, and a substrate molar ratio of 2.5:1 (Tyr:Phe) .
Molecular Structure Analysis
The structure of related protected amino acids and peptides has been studied using spectroscopic methods and theoretical calculations. For instance, the structure of Ac-Phe-OMe, a protected form of phenylalanine, was investigated, revealing a β-sheet related structure in the gas phase. This study provides insights into the potential secondary structures that protected peptides like Ac-Phe-Tyr-NH2 might adopt . Additionally, the secondary structure motifs of a related tetrapeptide model were explored, identifying folded arrangements that present secondary structure binding motifs, which could be relevant to understanding the structure of Ac-Phe-Tyr-NH2 .
Chemical Reactions Analysis
The enzymatic synthesis of peptides like Ac-Phe-Tyr-NH2 involves the formation of an amide bond, a key reaction in peptide chemistry. The kinetics of this reaction have been compared between α-chymotrypsin and lipase, with the latter showing a lower apparent kinetic constant, indicating a higher affinity toward the substrates used in the synthesis of Ac-Phe-Tyr-NH2. This suggests that lipase may be a more effective enzyme for the synthesis of such peptides due to its ability to avoid secondary hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ac-Phe-Tyr-NH2 are influenced by the reaction conditions and the environment in which the peptide is synthesized. For example, the use of reversed micelles as a reaction medium for the enzymatic synthesis of related peptides like Ac-Phe-Leu-NH2 has been optimized, showing that factors such as the water content (W0), pH, and cosurfactant concentration significantly affect the reaction yield. These findings highlight the importance of carefully selecting and optimizing the reaction conditions to achieve high yields of peptides like Ac-Phe-Tyr-NH2 .
Aplicaciones Científicas De Investigación
Binding Affinities with Intestinal Peptide Transporter PepT1 : A study investigated the binding affinities of various amino-acid and peptide derivatives, including Ac-Phe-Tyr-NH2, with the mammalian intestinal peptide transporter PepT1. It was found that Ac-Phe-Tyr-NH2 interacted weakly with PepT1, suggesting the N-terminus is the primary binding site for both dipeptides and tripeptides (Meredith et al., 2000).
α-Chymotrypsin-Catalyzed Synthesis with ACE Inhibitor Activity : Another study focused on synthesizing N-Ac-Phe-Tyr-NH2 using an α-chymotrypsin-catalyzed condensation reaction. This peptide was noted for its angiotensin I-converting enzyme (ACE) inhibitor activity, crucial for regulating blood pressure (Shih‐Hao Hu et al., 2012).
Lipase-Catalyzed Amidation for Peptide Synthesis : In another study, the dipeptide N-Ac-Phe-Tyr-NH2 was synthesized via porcine pancreatic lipase catalyzed amidation. The study highlighted the potential use of lipase in peptide synthesis due to its ability to avoid secondary hydrolysis of the synthesized peptide, and its higher affinity toward tyrosinamide in amidation reactions (Chia-Hung Kuo et al., 2016).
Study of Phosphodiester-Linked Peptide-Oligonucleotide Hybrids : Research on nucleopeptides, including Ac-Tyr(p3' dACGT)-Ala-Phe-Gly-NH2, was conducted to investigate their stability to 3'-exonucleases. This study is significant for understanding the stability and functionality of peptide-nucleotide hybrids (Robles et al., 1997).
Investigation in HIV-1 Protease Peptidolytic Reaction : A study using oligopeptide substrates, including Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, investigated the peptidolytic reaction of HIV-1 protease. This research provides insights into the kinetic mechanism and activity of the HIV-1 protease, which is crucial for understanding the virus's replication process (Hyland et al., 1991).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUHNDVXOFSJO-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427269 | |
| Record name | Ac-Phe-Tyr-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Tyr-NH2 | |
CAS RN |
19361-52-5 | |
| Record name | Ac-Phe-Tyr-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



